MethylSalicylate-d3
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Overview
Description
MethylSalicylate-d3, also known as 2-hydroxybenzoic acid methyl ester-d3, is a deuterated form of methyl salicylate. This compound is an organic ester that is naturally produced by many species of plants, particularly wintergreens. It is widely used in various applications, including as a flavoring agent, fragrance, and in medicinal products .
Preparation Methods
Synthetic Routes and Reaction Conditions
MethylSalicylate-d3 can be synthesized through the esterification of salicylic acid with methanol-d3 in the presence of an acid catalyst. A common method involves the use of concentrated sulfuric acid as a catalyst. The reaction is typically carried out under reflux conditions for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of a novel sulfated iron oxide-zirconia catalyst. This method is advantageous as it avoids the use of harmful alkylating agents and chemicals. The reaction is carried out at elevated temperatures (around 120°C) with a high conversion rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
MethylSalicylate-d3 undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into carboxylic acids and alcohols.
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Common Reagents and Conditions
Esterification: Concentrated sulfuric acid, methanol-d3, reflux conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, heat.
Oxidation: Potassium permanganate or chromium trioxide, acidic conditions.
Major Products Formed
Esterification: this compound.
Hydrolysis: Salicylic acid and methanol-d3.
Oxidation: Salicylic acid derivatives.
Scientific Research Applications
MethylSalicylate-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Medicine: Incorporated in topical pain relievers as a counter-irritant to alleviate musculoskeletal pain.
Mechanism of Action
MethylSalicylate-d3 exerts its effects primarily through its action as a counter-irritant. When applied topically, it causes irritation of the sensory nerve endings, which alters or offsets pain in the underlying muscles or joints. This mechanism is thought to mask the underlying musculoskeletal pain and discomfort . Additionally, in plants, it functions as a signaling molecule involved in systemic acquired resistance, triggering defense responses against pathogens .
Comparison with Similar Compounds
Similar Compounds
Methyl Salicylate: The non-deuterated form, widely used in similar applications.
Salicylic Acid: The parent compound, known for its use in acne treatment and as a precursor in the synthesis of aspirin.
Aspirin (Acetylsalicylic Acid): A derivative of salicylic acid, commonly used as an analgesic and anti-inflammatory agent.
Uniqueness
MethylSalicylate-d3 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy for studying molecular structures and dynamics. This isotopic labeling provides distinct advantages in research applications where precise molecular analysis is required .
Properties
Molecular Formula |
C8H8O3 |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
trideuteriomethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i1D3 |
InChI Key |
OSWPMRLSEDHDFF-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=CC=CC=C1O |
Canonical SMILES |
COC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
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